

The Dawn of a Heterocycle: Early Studies and History of Phenoxazine Compounds

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine, a tricyclic heterocyclic compound, forms the core of a diverse range of molecules that have found applications in fields as varied as dyestuffs, pharmaceuticals, and material science. First synthesized in 1887, the study of **phenoxazine** and its derivatives has a rich history, marked by serendipitous discoveries and deliberate chemical exploration. This technical guide delves into the seminal early studies of **phenoxazine** compounds, providing a detailed account of their discovery, initial syntheses, and early applications. We will explore the foundational experimental protocols and quantitative data from this nascent period of **phenoxazine** chemistry, offering a valuable historical perspective for today's researchers.

The Genesis of a Chromophore: Early Syntheses and Discoveries

The story of **phenoxazine** begins not with the parent heterocycle, but with its colored derivatives, which were in use as dyes even before the core structure was formally described. This highlights the empirical nature of early organic chemistry, where function often preceded a deep understanding of structure.

Meldola's Blue: A Premature Discovery (1878)

In 1878, the British chemist Raphael Meldola discovered the first synthetic oxazine dye, which would later be known as Meldola's Blue.[1] This discovery was significant as it predates the first reported synthesis of the parent **phenoxazine** ring system.[2] Working at the Atlas Colour Works in Hackney Wick, Meldola was investigating the reactions of nitrosodimethylaniline with various phenols.[3]

While the precise, detailed protocol from Meldola's original 1878 publication is not readily available in modern databases, historical accounts describe the synthesis as the condensation product of nitrosodimethylaniline and β -naphthol.[3] The reaction was likely carried out at elevated temperatures, a common practice for condensation reactions at the time.

A representative, albeit later, procedure for a similar synthesis is as follows:

Reactants:

- p-Nitrosodimethylaniline hydrochloride
- β -Naphthol
- Ethanol (as solvent)

Procedure:

- A solution of p-nitrosodimethylaniline hydrochloride in ethanol is prepared.
- An equimolar amount of β -naphthol is added to the solution.
- The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the intensification of the blue color.
- Upon cooling, the dye precipitates from the solution.
- The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Bernthsen's Synthesis of Phenoxazine (1887)

The parent **phenoxazine** was first synthesized by August Bernthsen in 1887.[4] His method involved the thermal condensation of o-aminophenol and catechol, a reaction that laid the groundwork for many subsequent syntheses of **phenoxazine** derivatives.[2][5]

Bernthsen's original 1887 paper in *Berichte der deutschen chemischen Gesellschaft* describes the reaction in German.[6] The following is a translation and summary of the likely experimental procedure based on the chemical principles of the time.

Reactants:

- o-Aminophenol
- Catechol (Brenzkatechin)

Procedure:

- Equimolar quantities of o-aminophenol and catechol are mixed in a reaction vessel.
- The mixture is heated to a high temperature, likely in the range of 200-250 °C, to effect the thermal condensation and elimination of two molecules of water. Early experiments of this nature were often performed by heating the mixture in a sealed tube or a flask equipped with a simple air condenser.[7]
- The reaction is heated until the evolution of water ceases.
- The resulting crude **phenoxazine**, a solid at room temperature, is then purified. Purification methods of the era included sublimation or recrystallization from a suitable solvent like ethanol or benzene.

Quantitative Data (Illustrative): While Bernthsen's original paper may contain specific yields and melting points, this data is not readily available in the searched abstracts. A modern reproduction of this reaction might yield the following illustrative data:

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Yield (%)
Phenoxazine	C ₁₂ H ₉ NO	183.21	156-158	60-70

Gallocyanine: An Early Oxazine Dye

Gallocyanine is another early **phenoxazine**-based dye, though its exact date of first synthesis is less clearly documented than Meldola's Blue. It belongs to the oxazine class of dyes and was synthesized from gallic acid.^[8] It found use as a stain for animal cells, particularly for nucleic acids.^{[8][9]}

The synthesis of gallocyanine typically involves the reaction of a nitrosamine with gallic acid or a derivative. A general procedure is outlined below.

Reactants:

- N,N-Dimethyl-p-nitrosoaniline
- Gallic acid
- Methanol or ethanol (as solvent)

Procedure:

- Gallic acid is dissolved in a suitable solvent, such as methanol.
- N,N-Dimethyl-p-nitrosoaniline is added to the solution.
- The mixture is heated, likely under reflux, for an extended period.
- The reaction results in the formation of the deep-colored gallocyanine dye.
- The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Purification can be achieved by washing with the solvent and drying.

The Dawn of Biological Significance: The Discovery of Actinomycin D (1940)

For nearly six decades after Bernthsen's synthesis, the chemistry of **phenoxazine** remained relatively dormant.^[2] A resurgence of interest was sparked by the discovery of naturally occurring **phenoxazine** compounds with potent biological activity. The most significant of these was Actinomycin D, isolated by Selman Waksman and H. Boyd Woodruff in 1940 from a soil

actinomycete, *Streptomyces antibioticus*.^{[4][10][11]} This discovery marked a pivotal moment, shifting the focus of **phenoxazine** research from dyestuffs to medicinal chemistry.

Experimental Protocol: Isolation of Actinomycin

The original 1940 paper by Waksman and Woodruff in the Proceedings of the Society for Experimental Biology and Medicine outlines the isolation of a crude antibacterial substance they named actinomycin.^[1]

Organism and Cultivation:

- A culture of a soil actinomycete, later identified as *Streptomyces antibioticus*, was grown on a suitable medium, such as glucose-peptone agar.
- The organism was then cultivated in a liquid medium (e.g., glucose-peptone broth) in shake flasks or fermentors to produce the active substance.

Extraction and Purification:

- The culture broth was acidified to approximately pH 4.0.
- The active substance was extracted from the acidified broth using an organic solvent such as ether or chloroform.
- The organic extract was then concentrated under reduced pressure.
- The crude, reddish-colored actinomycin was further purified by a series of solvent extractions and precipitations. For example, the crude material could be dissolved in a minimal amount of ether and then precipitated by the addition of petroleum ether.
- This process was repeated to obtain a more purified, crystalline product.

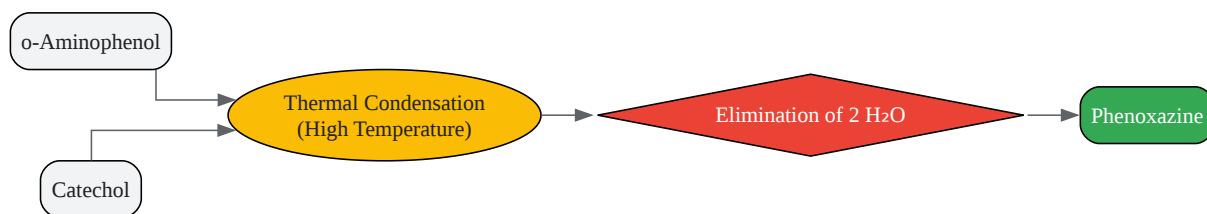
Quantitative Data: Waksman and Woodruff reported the bacteriostatic and bactericidal activity of their isolated actinomycin against various bacteria. The activity was expressed in "units," with one unit being the amount of actinomycin required to inhibit the growth of a specific strain of *Bacillus subtilis* in a given volume of medium.

Property	Observation
Appearance	Red, crystalline solid
Solubility	Soluble in ether, chloroform, acetone, ethanol; Insoluble in water, petroleum ether
Biological Activity	High activity against Gram-positive bacteria, lower activity against Gram-negative bacteria

Visualizing Early Synthetic Pathways

Given the historical context, modern signaling pathway diagrams are not applicable. Instead, we can visualize the logical flow of the synthetic processes described in these early studies using the DOT language.

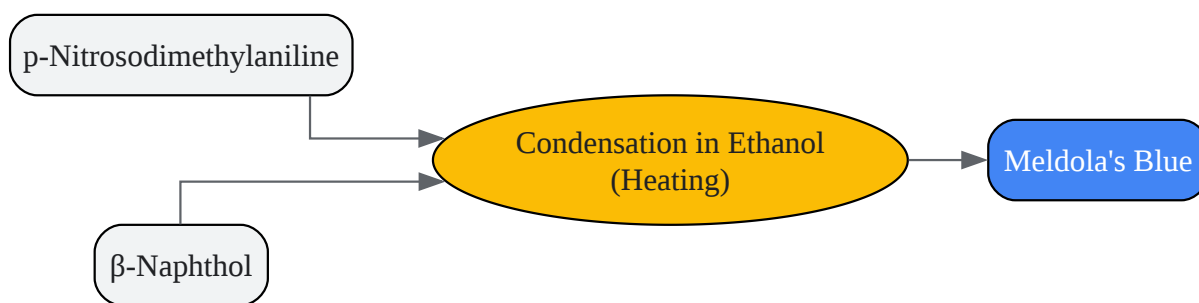
Bernthsen's Synthesis of Phenoxazine



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Caption: Bernthsen's Synthesis of **Phenoxazine** (1887).

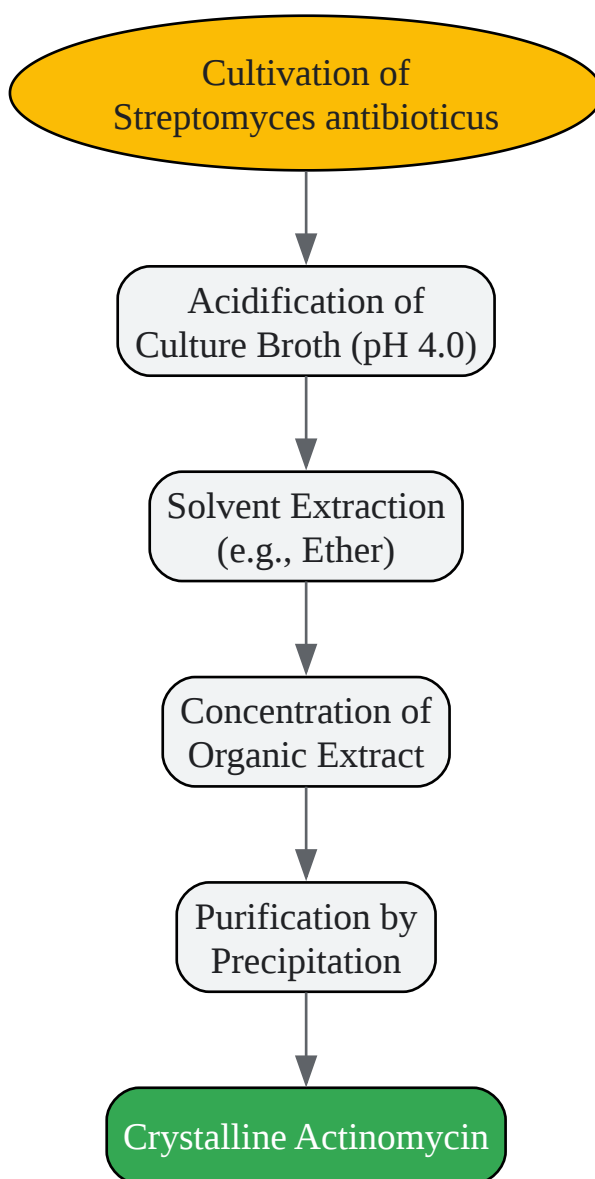
Meldola's Blue Synthesis



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Caption: Synthesis of Meldola's Blue (ca. 1878).

Actinomycin Isolation Workflow



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Caption: Waksman & Woodruff's Isolation of Actinomycin (1940).

Conclusion

The early history of **phenoxazine** compounds is a compelling narrative of chemical innovation and the recognition of biological activity. From their initial, somewhat accidental, discovery as synthetic dyes to their emergence as potent, naturally occurring antibiotics, the foundational studies of Meldola, Bernthsen, and Waksman and Woodruff laid the critical groundwork for the vast and diverse field of **phenoxazine** chemistry that exists today. The experimental protocols

and discoveries of this era, though seemingly rudimentary by modern standards, were pioneering achievements that opened the door to the development of numerous important molecules. For contemporary researchers, an appreciation of this history not only provides context but can also inspire new avenues of investigation into this versatile and enduring heterocyclic scaffold.

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